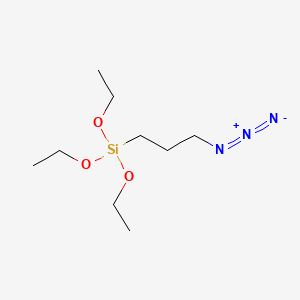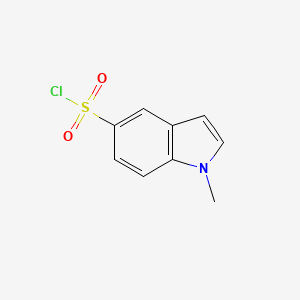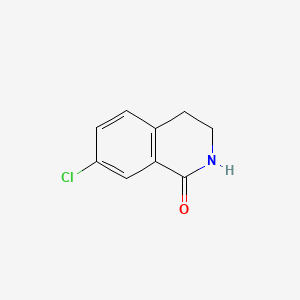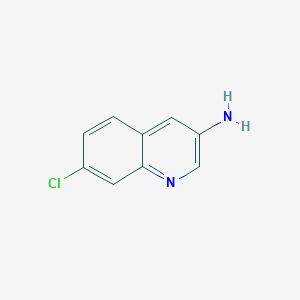
7-Chloroquinolin-3-amine
Vue d'ensemble
Description
7-Chloroquinolin-3-amine is an organic chemical compound that has been studied for its potential applications in the field of scientific research. It is a derivative of quinoline and is composed of a nitrogen-containing ring, a chlorine atom and an amine group. This compound has been studied for its potential use in the synthesis of other compounds, its mechanism of action, its biochemical and physiological effects, and its potential advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Applications antimicrobiennes
Des dérivés de 7-chloroquinolin-3-amine ont été synthétisés à l'aide de techniques sonochimiques et évalués pour leurs propriétés antimicrobiennes. Ces composés se sont avérés prometteurs dans la lutte contre les infections microbiennes, certains dérivés présentant une activité puissante par rapport aux médicaments standard comme la ciprofloxacine .
Applications antipaludiques
Le potentiel antipaludique des dérivés de this compound a été exploré, plusieurs composés ayant démontré une activité modérée. Les valeurs de CI50 de ces composés se sont avérées inférieures à 100 µM, indiquant leur efficacité dans l'inhibition de la croissance des parasites du paludisme .
Applications anticancéreuses
Des recherches ont également été menées sur les propriétés anticancéreuses des dérivés de this compound. L'étude a porté sur la synthèse de nouveaux dérivés et leur évaluation pour leurs activités antipaludiques et anticancéreuses. Les résultats suggèrent que ces composés pourraient être précieux dans le développement de nouvelles thérapies anticancéreuses .
Applications en chimie industrielle
La quinoléine, y compris son dérivé 7-chloro, est un composé hétérocyclique crucial en chimie organique industrielle et synthétique. Elle sert d'échafaudage vital pour les pistes de découverte de médicaments et a des applications polyvalentes dans diverses industries chimiques .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 7-Chloroquinolin-3-amine is the DNA gyrase of Mycobacterium tuberculosis . DNA gyrase is an enzyme that regulates DNA topology in Mycobacterium tuberculosis and has been a target of choice for antibacterial therapy .
Mode of Action
This compound interacts with its target, the DNA gyrase, leading to inhibition of the enzyme . This interaction results in changes in the DNA topology of Mycobacterium tuberculosis, thereby inhibiting the growth and proliferation of the bacteria .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to DNA replication in Mycobacterium tuberculosis . By inhibiting DNA gyrase, this compound disrupts the normal replication process of the bacteria, leading to its death .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of Mycobacterium tuberculosis growth and proliferation . This is achieved through the disruption of DNA replication, which is essential for the survival and multiplication of the bacteria .
Analyse Biochimique
Biochemical Properties
7-Chloroquinolin-3-amine plays a crucial role in several biochemical reactions. It interacts with enzymes such as DNA gyrase, which is essential for DNA replication and transcription in bacteria . This interaction inhibits the enzyme’s activity, leading to antibacterial effects. Additionally, this compound has been shown to interact with proteins involved in the malaria parasite’s life cycle, disrupting its development and proliferation . These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these enzymes and proteins.
Cellular Effects
The effects of this compound on various cell types are profound. In cancer cells, it has been observed to induce apoptosis, a process of programmed cell death, by activating caspase enzymes . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation . By inhibiting this pathway, this compound can reduce cell proliferation and induce cell cycle arrest. Furthermore, it influences gene expression by modulating transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes like DNA gyrase, inhibiting their activity and preventing DNA replication . This binding is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site. Additionally, this compound can inhibit the activity of topoisomerases, enzymes that regulate DNA topology, further contributing to its antibacterial properties . In cancer cells, it activates caspase enzymes, leading to apoptosis and inhibition of cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s stability and efficacy can be influenced by factors such as pH, temperature, and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant antimalarial and antibacterial activity without notable toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are likely due to the compound’s interaction with non-target biomolecules and the accumulation of toxic metabolites . Threshold effects have been identified, indicating that there is a dosage range within which this compound is both effective and safe .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can either be excreted or further processed into active compounds that contribute to the compound’s biological activity . The interaction with cytochrome P450 enzymes also affects the metabolic flux and levels of other metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, transporters such as P-glycoprotein can facilitate its movement across cellular barriers . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and DNA . Post-translational modifications, such as phosphorylation, can influence its localization and activity by altering its binding affinity to target biomolecules . Additionally, targeting signals within the compound’s structure can direct it to specific cellular compartments, enhancing its efficacy .
Propriétés
IUPAC Name |
7-chloroquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLZTHKNBCUKOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602920 | |
| Record name | 7-Chloroquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195710-15-6 | |
| Record name | 7-Chloroquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


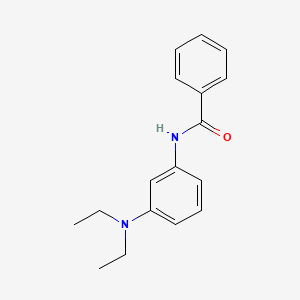
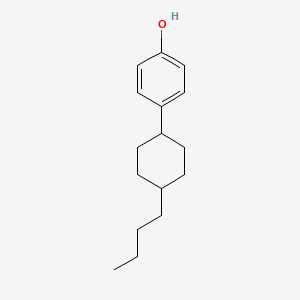
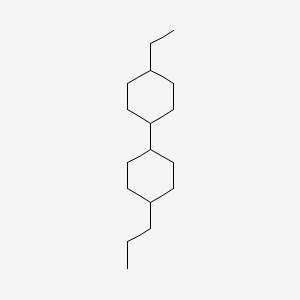

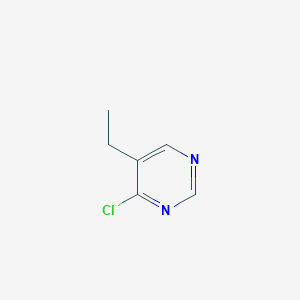

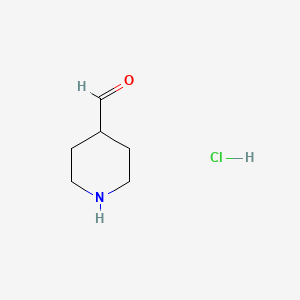
![5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester](/img/structure/B1591836.png)
